![molecular formula C23H29N3O2 B2996483 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide CAS No. 1241184-19-9](/img/structure/B2996483.png)
3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide is a complex organic compound featuring an adamantane core, a formamide group, and a cyano-phenylethyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with adamantane-1-carboxylic acid and 1-cyano-2-phenylethylamine.
Reaction Steps:
Adamantane-1-carboxylic acid is first converted to its acid chloride using thionyl chloride.
The resulting acid chloride is then reacted with 1-cyano-2-phenylethylamine in the presence of a base such as triethylamine to form the amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature and reaction time to optimize yield and purity.
Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, depending on the target site.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Primary amines or alcohols.
Substitution Products: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antibacterial or antiviral activities. Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide exerts its effects involves binding to specific molecular targets. The adamantane core interacts with enzymes or receptors, while the cyano-phenylethyl group may modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Adamantane derivatives: These compounds share the adamantane core but differ in functional groups.
Cyano-phenylethyl derivatives: These compounds have similar cyano-phenylethyl moieties but different core structures.
Uniqueness: The combination of the adamantane core with the cyano-phenylethyl group and the formamide moiety makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide in various scientific fields and its potential applications
Properties
IUPAC Name |
N-[3-[(1-cyano-2-phenylethyl)amino]-3-oxopropyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c24-15-20(11-16-4-2-1-3-5-16)26-21(27)6-7-25-22(28)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-5,17-20H,6-14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQPXZQHMDOQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)NC(CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
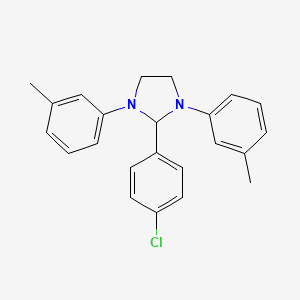
![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2996405.png)
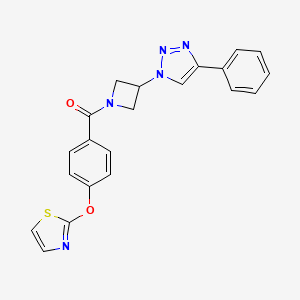
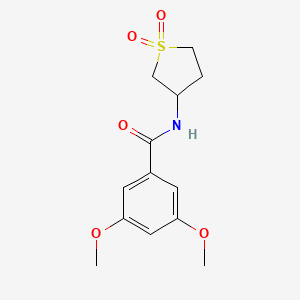
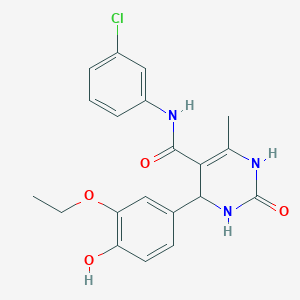
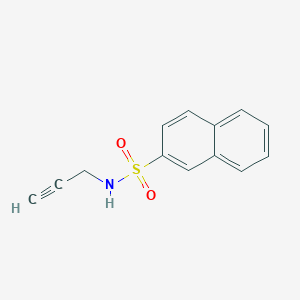
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)
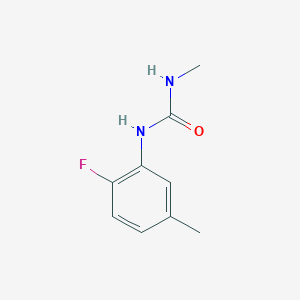
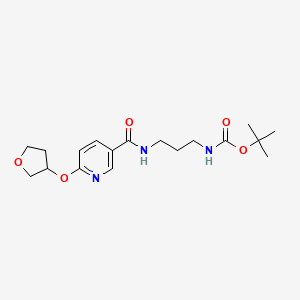
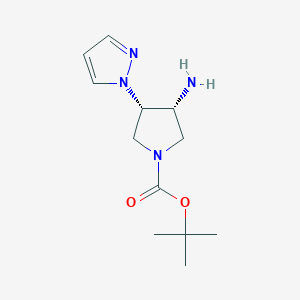
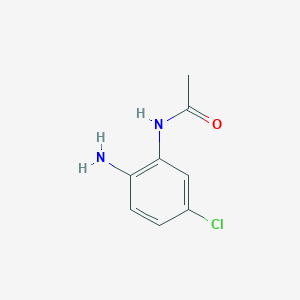
![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2996423.png)
